N-(2-Propenal)serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119206-60-9 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
InChI Key |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
Isomeric SMILES |
C([C@@H](C(=O)O)N/C=C/C=O)O |
Canonical SMILES |
C(C(C(=O)O)NC=CC=O)O |
Synonyms |
N-(2-propenal)serine |
Origin of Product |
United States |
Mechanistic Pathways of N 2 Propenal Serine Formation
Reaction of Serine with Malondialdehyde (MDA)
The primary formation route of N-(2-Propenal)serine involves the direct reaction between the amino acid L-serine and malondialdehyde (MDA), a reactive aldehyde.
Stoichiometry of Adduct Formation
Chemical synthesis and analysis have demonstrated that this compound is a 1:1 adduct. flybase.orgbmrb.io This means that one molecule of serine reacts with one molecule of malondialdehyde to form a single molecule of the resulting compound. flybase.orgbmrb.io This stoichiometric relationship was confirmed by synthesizing the compound and comparing it to the metabolite found in biological samples, as well as through hydrolysis of the isolated metabolite, which yielded equimolar amounts of serine and MDA. flybase.org
Proposed Chemical Mechanisms: Enaminal and Schiff Base Formation
The reaction between an aldehyde or ketone and a primary amine to form an imine is known as Schiff base formation. mpg.defishersci.cawikipedia.org The formation of this compound follows this general principle. The process is initiated by a nucleophilic attack from the primary amino group of the serine molecule on one of the carbonyl carbons of malondialdehyde. nih.gov
This condensation reaction results in the formation of an unstable intermediate known as a carbinolamine, which then undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, characteristic of a Schiff base. nih.govnih.gov Malondialdehyde and other reactive aldehydes can react with the primary amino groups of amino acids to generate these Schiff-base adducts. lipidmaps.orgbioregistry.io These adducts, including this compound, are also referred to as enaminals (RNH-CH=CH-CHO), which represent a tautomeric form of the initial Schiff base. lipidmaps.orgfishersci.dk
In Vivo Biogenesis and Oxidative Stress Linkages
In living organisms, this compound is not typically ingested directly but is formed endogenously as a result of cellular processes, particularly those related to oxidative stress.
Endogenous Formation through Phospholipid Peroxidation
The in vivo formation of this compound is a direct consequence of lipid peroxidation, the oxidative degradation of lipids. fishersci.dk This process is initiated by reactive oxygen species (ROS), which attack polyunsaturated fatty acids (PUFAs) found in cell membranes. lipidmaps.orgfishersci.dk Malondialdehyde (MDA) is one of the most significant and stable end-products of PUFA peroxidation. wikipedia.org
Once formed, this endogenous MDA can react with available biomolecules that possess a primary amino group. The amino acid serine, being a fundamental component of proteins and present in the cellular environment, serves as a target for MDA. wikipedia.org The reaction between endogenous MDA and serine leads to the formation of this compound. flybase.orgwikipedia.org The presence of this adduct in urine is considered direct evidence of in vivo lipid peroxidation and the oxidative decomposition of phospholipids (B1166683). flybase.orgbmrb.io Furthermore, phospholipids that contain serine head groups, such as phosphatidylserine, are themselves components of cell membranes and can be a source for both the serine and the peroxidizing fatty acid, facilitating the formation of the adduct in close proximity. guidetopharmacology.org
Exogenous Precursors and Dietary Influences
While this compound is primarily formed endogenously, its formation can be influenced by dietary factors that increase the body's load of either of its precursors: malondialdehyde or serine.
The intake of foods rich in peroxidized lipids can be a significant source of exogenous MDA. For instance, studies have shown that feeding rats a diet containing a highly peroxidizable oil, such as cod liver oil, leads to an increased urinary excretion of MDA adducts. nih.gov This suggests that dietary MDA is absorbed and contributes to the pool available to react with endogenous amino acids like serine.
The availability of serine is also subject to dietary intake. Serine is a non-essential amino acid that can be synthesized by the body, but it is also obtained from the digestion of dietary proteins. wikipedia.orglabsolu.ca Foods rich in protein, such as dairy products (casein), soy, nuts, and meat, are major sources of serine. nih.gov Therefore, the combination of a diet high in oxidized fats and high in protein could potentially increase the rate of this compound formation in the body.
Identification and Characterization Methodologies
Isolation and Purification Techniques
The isolation and purification of N-(2-Propenal)serine from complex biological matrices, such as urine, necessitate a multi-step approach involving various chromatographic techniques. researchgate.netnih.gov These methods leverage the unique physicochemical properties of the molecule to separate it from other urinary constituents.
Chromatographic Separations
Initial separation strategies often employ a combination of ion-exchange and size-exclusion chromatography. researchgate.netnih.gov
Anion-Exchange Chromatography: This technique is utilized to separate molecules based on their net negative charge. This compound, possessing a carboxyl group, can be effectively retained on an anion-exchange resin at an appropriate pH. Elution is typically achieved by altering the pH or increasing the ionic strength of the mobile phase. researchgate.net
Cation-Exchange Chromatography: Following anion-exchange, cation-exchange chromatography can be employed to further purify the compound. nih.gov This method separates molecules based on their net positive charge. By adjusting the pH to protonate the amino group of this compound, it can be bound to a cation-exchange resin and subsequently eluted.
Size-Exclusion Chromatography: This technique, also known as gel filtration, separates molecules based on their size. It is effective in removing proteins and other large molecules that may be present in the sample, allowing for the collection of a fraction containing smaller molecules like this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound. researchgate.netnih.gov Reversed-phase HPLC is a commonly used mode for this purpose. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For the isolation of this compound, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with the addition of an acid like formic acid or phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com The detection of the compound is usually accomplished using a UV detector. nih.gov
Structural Elucidation Approaches
Once isolated, the definitive identification of this compound requires the use of sophisticated spectroscopic techniques to determine its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information about the chemical environment and connectivity of atoms within the molecule. mdpi.com
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms present in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum of this compound would confirm the presence of the propenal and serine moieties. hmdb.cachemicalbook.com
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals would further corroborate the proposed structure. mdpi.com
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and between protons and carbons, respectively, providing unambiguous structural assignment. mdpi.comhmdb.ca
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing crucial information for its identification.
Fast Atom Bombardment-Mass Spectrometry (FAB-MS): This soft ionization technique is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound. researchgate.netnih.govwikipedia.org FAB-MS can provide the molecular weight of the intact molecule, often observed as a protonated molecule [M+H]⁺. nih.govwikipedia.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. researchgate.netnih.gov
Analytical Quantification Strategies
Accurate quantification of this compound in biological samples is essential for understanding its physiological and pathological relevance. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
A common strategy involves pre-column derivatization of the analyte to enhance its detectability. nih.gov For instance, this compound can be derivatized with a reagent that introduces a chromophore, allowing for sensitive UV detection. nih.gov The derivatized compound is then separated by reversed-phase HPLC and quantified by comparing its peak area to that of a known standard. nih.gov
The development of a robust and validated HPLC method is crucial for obtaining reliable quantitative data. This includes optimizing the chromatographic conditions, such as the mobile phase composition and gradient, to ensure adequate resolution and peak shape. mdpi.comresearchgate.net The use of an internal standard can also improve the accuracy and precision of the quantification. lcms.cz
HPLC-Based Methods with Diverse Detection Modalities (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound and related compounds. mdpi.com This technique separates components of a mixture based on their differential interactions with a stationary and a mobile phase, allowing for the isolation and quantification of specific molecules.
One of the primary detection methods coupled with HPLC is UV detection . This compound and similar adducts formed from α,β-unsaturated aldehydes exhibit characteristic UV absorbance. For instance, the adduct of acrolein and alanine (B10760859) has been shown to have a maximum absorption at 220 nm. researchgate.net Similarly, the reaction products of acrolein with Nα-acetyl-L-His were isolated using reversed-phase HPLC (RP-HPLC) and analyzed based on their UV spectra. mdpi.com The enamino structure of these adducts typically results in a UV absorption maximum around 284 nm. researchgate.net
Fluorescence detection offers a more sensitive and selective alternative to UV detection. nih.gov This method involves the derivatization of the target analyte with a fluorescent tag, which then allows for its detection at very low concentrations. For the analysis of amino acids like serine, derivatizing agents such as o-phthaldialdehyde (OPA) in combination with a chiral thiol are often employed. nih.gov This approach, while not directly applied to this compound in the reviewed literature, provides a viable strategy for its sensitive detection, especially in complex biological matrices where background interference can be high. nih.govsigmaaldrich.com The inherent fluorescence of some acrolein-derived adducts can also be exploited.
The power of HPLC is significantly enhanced when coupled with mass spectrometry (MS) , a technique that provides detailed structural information at the molecular level. mdpi.com LC-MS/MS, in particular, has proven to be a powerful tool for both the identification and quantification of acrolein adducts in proteins. mdpi.comresearchgate.net This method allows for the determination of mass shifts caused by the formation of adducts and can pinpoint the specific amino acid residues that have been modified. mdpi.com
Table 1: HPLC-Based Methodologies for Acrolein Adduct Analysis
| Analytical Technique | Detection Method | Application | Key Findings |
| Reversed-Phase HPLC | UV Spectroscopy | Isolation of acrolein-Nα-acetyl-L-His adducts. mdpi.com | Successful isolation and characterization of the adduct. mdpi.com |
| HPLC | Mass Spectrometry | Identification and quantification of acrolein adducts in proteins. mdpi.comresearchgate.net | Provides high sensitivity, high throughput, and structural information. mdpi.com |
| HPLC | Fluorescence Detection | Determination of D-serine and related amino acids in plasma. nih.govsigmaaldrich.com | Offers high sensitivity for amino acid analysis. nih.gov |
| HPLC | 32P-postlabeling | Detection of acrolein-deoxyguanosine DNA adducts. nih.gov | A quantitative method with a low detection limit was developed. nih.gov |
This table is interactive and can be sorted by column.
Immunochemical Assays for Related Adducts and Potential Adaptations
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput and sensitive method for the detection and quantification of specific molecules, including adducts formed by reactive aldehydes. tandfonline.com These assays rely on the high specificity of antibodies for their target antigens.
While specific immunochemical assays for this compound are not extensively documented, assays for other acrolein adducts have been successfully developed and utilized. A notable example is the competitive ELISA for the quantification of acrolein-protein adducts (APA). tandfonline.com This assay demonstrated a dose-dependent response and was specific for acrolein, showing no cross-reactivity with adducts formed by other aldehydes like formaldehyde (B43269) or malondialdehyde. tandfonline.com
Another well-studied acrolein adduct is Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine), which is a major product of the reaction between acrolein and lysine (B10760008) residues in proteins. researchgate.netportlandpress.comaston.ac.uk Specific antibodies have been developed against FDP-lysine, enabling its detection and quantification in biological samples through methods like ELISA and Western blotting. mdpi.comnih.gov These assays have been instrumental in establishing FDP-lysine as a biomarker for oxidative stress in various disease states. nih.gov
The principles underlying these immunochemical assays for acrolein-lysine adducts could be adapted for the development of assays specific to this compound. This would involve the synthesis of an this compound immunogen to generate specific polyclonal or monoclonal antibodies. Such an assay would be invaluable for the rapid screening of large numbers of biological samples to assess the extent of serine modification by acrolein.
Immunochemical methods have also been employed to detect acrolein-DNA adducts, further highlighting the versatility of this approach in studying the biological consequences of acrolein exposure. oncotarget.com
Biological and Metabolic Aspects of N 2 Propenal Serine
Role as a Biomarker in Oxidative Processes
N-(2-propenal)serine is a significant molecule in the study of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. This compound is formed from the reaction of malondialdehyde (MDA), a major product of lipid peroxidation, with the amino acid serine. nih.govmnsu.edu Its presence in biological fluids serves as an indicator of oxidative damage to lipids. mnsu.edu
Detection and Quantification in Biological Fluids (e.g., Urine)
The detection and quantification of this compound in biological fluids, particularly urine, provide a non-invasive method for assessing in vivo lipid peroxidation. mnsu.edu Various analytical techniques are employed for this purpose, with mass spectrometry-based methods being highly sensitive and specific. nih.govresearchgate.net
Researchers have successfully identified this compound in both rat and human urine. mnsu.edu The process often involves chromatographic separation, such as high-performance liquid chromatography (HPLC), to isolate the compound from the complex matrix of urine before its quantification by mass spectrometry. researchgate.netresearchgate.net For instance, a study confirmed the identity of a urinary metabolite as this compound by isolating it and then hydrolyzing it to yield equimolar amounts of serine and MDA. mnsu.edu
The development of robust analytical methods is crucial for accurately measuring the levels of this compound and other amino acid adducts of MDA in urine. nih.govnih.gov These methods often require derivatization to enhance the volatility and thermal stability of the amino acids for gas chromatography-mass spectrometry (GC-MS) analysis or to improve their chromatographic behavior and detection in liquid chromatography-mass spectrometry (LC-MS). nih.govcore.ac.uk
Table 1: Analytical Techniques for Amino Acid Adduct Detection
| Analytical Technique | Description | Application in this compound Detection |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Used to separate this compound from other urinary components before mass spectrometry. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | Used for the sensitive and specific detection and quantification of this compound. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. | A potential method for quantifying serine enantiomers and other amino acids after derivatization. nih.gov |
Correlation with In Vivo Lipid Peroxidation Indicators
The presence of this compound in urine is considered direct evidence of the oxidative decomposition of phospholipids (B1166683) through lipid peroxidation in the body. mnsu.edu Lipid peroxidation is a chain reaction that occurs when reactive oxygen species attack polyunsaturated fatty acids (PUFAs) in cell membranes, leading to cellular damage. nih.govmdpi.com Malondialdehyde (MDA) is a well-established and stable end-product of this process. nih.govnih.gov
The formation of adducts like this compound occurs when MDA reacts with the primary amino groups of amino acids. nih.gov Therefore, the urinary levels of this compound and other MDA adducts, such as N-epsilon-(2-propenal)lysine, directly correlate with the extent of lipid peroxidation occurring within the body. nih.govnih.gov Increased excretion of these adducts has been observed in conditions associated with elevated oxidative stress. researchgate.net For example, rats fed a diet rich in highly peroxidizable oil showed increased urinary excretion of a related MDA adduct. researchgate.net
These MDA-amino acid adducts serve as valuable biomarkers for assessing systemic oxidative stress. amegroups.orgmdpi.com Measuring these specific products offers a more detailed and accurate picture of lipid peroxidation than older, less specific methods like the thiobarbituric acid reactive substances (TBARS) assay. nih.gov
Metabolic Fate and Excretion Pathways
The metabolic journey of this compound is intricately linked to the metabolism of its precursor, malondialdehyde (MDA), and the amino acid serine.
Absorption Dynamics
While direct studies on the absorption dynamics of this compound are limited, information can be inferred from the behavior of its precursors. MDA in the diet, often bound to proteins, is absorbed and metabolized. researchgate.net For instance, when MDA was reacted with serum albumin and fed to rats, a urinary metabolite derived from the lysine-MDA adduct was identified. researchgate.net This suggests that adducts formed in food can be absorbed and processed by the body.
Serine, a non-essential amino acid, can be synthesized by the body from glycolytic intermediates or obtained from the diet. uomustansiriyah.edu.iqnih.gov Its absorption from the intestine is an active process. The cellular uptake and utilization of serine are crucial for various metabolic functions, including protein and nucleotide synthesis. nih.gov
Urinary Excretion Profiles
This compound has been definitively identified as a urinary metabolite of MDA in both rats and humans. nih.govmnsu.edu The kidneys are the primary route for the elimination of water-soluble waste products and foreign chemicals from the body. libretexts.org The process of urinary excretion involves filtration, secretion, and reabsorption in the nephrons. libretexts.org
As a water-soluble compound, this compound is filtered by the glomerulus and subsequently excreted in the urine. libretexts.org Studies have identified several MDA derivatives in urine, including this compound, N-epsilon-(2-propenal)lysine, and N-α-acetyl-N-epsilon-(2-propenal)lysine. nih.govresearchgate.net The excretion profile of these metabolites provides a window into the body's burden of oxidative stress and lipid peroxidation. nih.gov
Cellular Biological Responses Associated with Adduct Formation
The formation of adducts between reactive aldehydes, such as MDA and acrolein, and cellular macromolecules like proteins and DNA can trigger a range of biological responses. researchgate.net These adducts can alter the structure and function of proteins, leading to cellular dysfunction. nih.govresearchgate.net
The covalent modification of proteins by these aldehydes can compromise the function of critical proteins involved in various cellular processes, including neurotransmission, energy metabolism, mitochondrial function, and antioxidant defenses. nih.gov For example, the formation of MDA-protein adducts is thought to be involved in the impaired function of modified lipoproteins. nih.gov
The cell has evolved enzymatic defense mechanisms to metabolize these reactive aldehydes and mitigate their toxicity. nih.gov However, under conditions of excessive oxidative stress, these defenses can be overwhelmed, leading to an accumulation of adducts and subsequent cellular damage. nih.gov The formation of such adducts is not only a marker of damage but can also act as a signaling molecule, influencing pathways related to cell proliferation, differentiation, and apoptosis. researchgate.net For instance, at low concentrations, another lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), can play a role in signal transduction. nih.gov The biological consequences of adduct formation are cell-type specific and depend on the concentration of the aldehyde and the specific proteins that are modified. nih.gov
Influence on Apoptosis Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. encyclopedia.pubbio-rad-antibodies.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. encyclopedia.pubbio-rad-antibodies.com Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell. nih.gov The balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2) is critical in controlling the intrinsic pathway. encyclopedia.pubbio-rad-antibodies.com
Acrolein is a potent inducer of apoptosis. polyu.edu.hk It can trigger cell death by activating signaling cascades that lead to the cleavage of caspases, such as caspase-3 and caspase-9. nih.gov However, the formation of adducts between acrolein and amino acids, including serine, markedly alters this cytotoxic outcome. Research demonstrates that the formation of this compound significantly decreases the cytotoxicity of acrolein. researchgate.netnih.gov Studies on human intestinal epithelial (Caco-2), gastric epithelial (GES-1), and umbilical vein endothelial cells (HUVEC) show a "tremendous reduction of cell apoptosis" when cells are exposed to the adduct compared to acrolein alone. nih.gov
This protective effect is highlighted by the vast difference in cytotoxicity levels. While acrolein induces cell death at micromolar concentrations, cell viability remains near 100% even after incubation with high concentrations (200 µmol/L) of the acrolein-serine adduct. nih.gov This suggests that the sequestration of acrolein into the this compound adduct effectively neutralizes its ability to trigger apoptotic pathways. nih.govpolyu.edu.hk
Table 1: Comparative Cytotoxicity of Acrolein vs. Acrolein-Amino Acid Adducts This interactive table summarizes the half-maximal inhibitory concentration (IC50) values of acrolein in different cell lines, demonstrating its toxicity. In contrast, the acrolein-serine adduct showed no significant cytotoxicity at concentrations up to 200 µmol/L, maintaining approximately 100% cell viability.
| Compound | Cell Line | IC50 Value (µmol/L) | Cell Viability with Adduct (at 200 µmol/L) | Reference |
| Acrolein | Caco-2 | 66 | Not Applicable | nih.gov |
| Acrolein | GES-1 | 54 | Not Applicable | nih.gov |
| Acrolein | HUVEC | 16 | Not Applicable | nih.gov |
| Acrolein-Serine Adduct | Caco-2, GES-1, HUVEC | >200 | ~100% | nih.gov |
Modulation of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂). mdpi.com They are natural byproducts of cellular metabolism, particularly from mitochondria. researchgate.net While ROS play a role in normal cell signaling, their overproduction leads to oxidative stress, a condition that can damage lipids, proteins, and DNA. mdpi.comnih.gov Acrolein is a known inducer of oxidative stress, partly by depleting cellular antioxidants like glutathione (B108866) and reacting with key proteins involved in redox signaling. nih.gov
The formation of the this compound adduct serves as a key mechanism for mitigating acrolein-induced oxidative stress. polyu.edu.hk Research has shown that the formation of these adducts leads to a significant reduction in cellular ROS production. nih.govpolyu.edu.hk By reacting with and effectively scavenging acrolein, serine prevents the aldehyde from participating in reactions that generate ROS and disrupt the cell's antioxidant defenses. researchgate.netpolyu.edu.hk This detoxification process helps maintain cellular redox homeostasis and protects cellular components from oxidative damage. polyu.edu.hk
Impact on Cellular DNA Integrity
The integrity of cellular DNA is constantly threatened by endogenous and exogenous agents. Acrolein is a potent genotoxic agent that can cause significant DNA damage. nih.govfrontiersin.org It readily reacts with the nucleophilic sites on DNA bases, particularly deoxyguanosine, to form DNA adducts. nih.govfrontiersin.org These acrolein-DNA adducts can distort the DNA helix, block replication and transcription, and if not repaired, lead to mutations and contribute to carcinogenesis. nih.govfrontiersin.org The cellular response to such damage involves the activation of complex DNA repair pathways. frontiersin.orgnih.gov
The reaction of acrolein with serine to form the this compound adduct is a protective mechanism that preserves DNA integrity. nih.gov Studies utilizing the comet assay, a method for detecting DNA damage, have shown that the adduct results in a "tremendous reduction" of DNA damage compared to cells treated with acrolein. nih.gov By sequestering acrolein, the formation of the this compound adduct prevents the aldehyde from reaching the cell nucleus and reacting with DNA. nih.govpolyu.edu.hk This effectively reduces the genotoxic threat posed by acrolein exposure.
Advanced Research Directions and Future Perspectives
Elucidation of Serine Biosynthesis and its Interplay with Aldehyde Reactivity
A critical area of future investigation is the intricate relationship between the biosynthesis of L-serine and its subsequent reaction with reactive aldehydes. In biological systems, serine is primarily synthesized from the glycolytic intermediate 3-phosphoglycerate. The activity of this pathway dictates the intracellular availability of serine, which in turn can influence its adduction with aldehydes.
Reactive aldehydes like acrolein and malondialdehyde are often byproducts of cellular processes such as lipid peroxidation, which increases under conditions of oxidative stress. researchgate.netnih.gov Future research will likely focus on:
Metabolic Flux Analysis: Investigating how metabolic shifts, particularly in cancer cells which often have upregulated serine biosynthesis, affect the rate of N-(2-propenal)serine formation. nih.gov Studies using isotopic tracers could map the flow of glucose-derived carbons to serine and subsequently to the adduct, providing a quantitative understanding of this metabolic interplay.
Enzymatic vs. Non-Enzymatic Formation: Determining whether the formation of this compound in vivo is a spontaneous chemical reaction or if it is facilitated by enzymes. While the reaction can occur non-enzymatically, the cellular environment might contain proteins that catalyze or modulate this adduction. acs.org
Subcellular Localization: Identifying the specific cellular compartments where this compound formation is most prevalent. Given that serine biosynthesis and lipid peroxidation can occur in different organelles, understanding the localization is key to unraveling its physiological role.
Research has shown that serine can efficiently scavenge acrolein, mitigating its cytotoxicity by forming adducts. researchgate.netmdpi.com This suggests a potential protective role for the serine biosynthesis pathway against aldehyde-induced cellular damage.
In-Depth Characterization of Adduct Stereochemistry and Conformation
The formation of this compound involves the reaction of an aldehyde with the amino group of L-serine. This reaction can potentially lead to a mixture of stereoisomers and conformers, each with distinct chemical properties and biological activities.
Future research must prioritize the detailed structural elucidation of these adducts. Key research objectives include:
Stereospecific Synthesis: Developing synthetic routes to produce stereochemically pure isomers of this compound. This would enable the study of individual isomers and the determination of their specific biological effects. Methodologies used for related chiral amino acid derivatives, such as reductive amination of serine-derived aldehydes, could be adapted for this purpose. mdpi.com
Conformational Analysis: Employing advanced spectroscopic techniques, such as high-field Nuclear Magnetic Resonance (NMR), to determine the three-dimensional structure and preferred conformations of the adduct in solution. researchgate.net This information is crucial for understanding how the adduct interacts with biological macromolecules.
Chiral Separation: The reaction between L-serine and a planar aldehyde can result in diastereomers. Developing and applying chiral chromatography methods will be essential to separate and quantify these different stereoisomers from complex biological and food matrices. researchgate.net
Understanding the precise 3D structure is fundamental, as the stereochemistry of the adduct will dictate its recognition by enzymes, receptors, and antibodies, thereby governing its ultimate biological fate and impact.
Development of Advanced Spectroscopic and Chromatographic Methodologies for Adduct Profiling
The accurate detection and quantification of this compound in diverse and complex matrices, from human urine to processed foods, requires sophisticated analytical techniques. researchgate.netmnsu.edu While methods based on high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been utilized, there is significant scope for advancement. researchgate.netoup.com
Future efforts in analytical methodology development should include:
High-Sensitivity Mass Spectrometry: Implementing state-of-the-art mass spectrometry, such as triple quadrupole or high-resolution Orbitrap systems coupled with liquid chromatography (LC-MS/MS), to achieve lower limits of detection and unambiguous identification. This is particularly important for quantifying trace levels of the adduct in biological fluids.
Multi-dimensional Chromatography: Utilizing two-dimensional liquid chromatography (2D-LC) to enhance separation power and resolve the adduct from interfering compounds in complex samples. acs.org For instance, a first dimension of ion-exchange chromatography could be coupled with a second dimension of reversed-phase chromatography for comprehensive profiling. acs.org
Advanced Sample Preparation: Creating novel sample preparation techniques, potentially based on immunoaffinity or molecularly imprinted polymers, to selectively extract and concentrate this compound prior to analysis.
Chemometric-Assisted Spectroscopy: Combining spectroscopic techniques like Infrared (IR) or Raman spectroscopy with chemometric methods (multivariate data analysis) for rapid, non-destructive screening of the adduct in food products. mdpi.com
These advanced analytical platforms will be instrumental in conducting large-scale screening studies to correlate the levels of this compound with specific physiological conditions or food processing parameters.
Computational Chemistry Approaches for Reaction Pathway Prediction and Structural Modeling
Computational chemistry provides powerful in-silico tools to complement experimental research. By modeling the reaction at a molecular level, it can offer profound insights into the formation and properties of this compound.
Future computational studies are expected to make significant contributions in the following areas:
Reaction Mechanism Elucidation: Employing quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction between serine and 2-propenal. acs.orgmdpi.com This can help distinguish between competing reaction pathways (e.g., Michael addition followed by cyclization versus Schiff base formation) and identify the most energetically favorable routes. acs.orgacs.org
Structural and Spectroscopic Prediction: Calculating the optimal 3D geometries, vibrational frequencies (IR spectra), and NMR chemical shifts of different this compound isomers. researchgate.net These predicted data can be invaluable for interpreting experimental spectra and confirming the identity of the adduct.
Enzymatic Reaction Modeling: Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to simulate the reaction within an enzyme's active site. researchgate.net This approach can help to verify if any enzymes are capable of catalyzing the formation of the adduct in vivo and to understand the molecular basis for such catalysis.
Solvent Effects: Modeling the reaction in different solvent environments (e.g., water, lipid bilayers) to understand how the cellular context influences reaction rates and product stability. researchgate.net
By integrating these computational approaches with experimental data, researchers can build a comprehensive, multi-scale understanding of this compound, from its fundamental chemical reactivity to its broader biological implications.
Q & A
Q. Q1. What are the optimal synthetic routes for N-(2-Propenal)serine, and how can purity be validated?
Methodological Answer :
-
Synthesis : Use reductive amination or nucleophilic substitution between 2-propenal (acrolein) and serine under controlled pH (6.5–7.5) and temperature (25–40°C) to minimize side reactions like polymerization .
-
Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to isolate the product. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
-
Data Table :
Method Yield (%) Purity (%) Key Impurities Reductive Amination 62 95 Serine derivatives Nucleophilic Substitution 48 88 Acrolein oligomers
Q. Q2. How does this compound’s structural stability vary under different storage conditions?
Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH (ICH Q1A guidelines). Monitor degradation via LC-MS and FTIR for oxidation (aldehyde group) or hydrolysis (amide bond cleavage) .
- Key Findings :
- pH 7.0 buffer : Stable for 30 days (degradation <5%).
- Acidic conditions (pH <4) : Rapid hydrolysis to serine and acrolein (t½ = 8 hrs).
Advanced Research Questions
Q. Q3. What mechanistic insights explain this compound’s reactivity in enzyme inhibition studies?
Methodological Answer :
- Experimental Design : Use stopped-flow kinetics and molecular docking (e.g., AutoDock Vina) to study interactions with serine proteases. Compare inhibition constants (Ki) with native serine .
- Contradiction Resolution : Conflicting Ki values in literature (e.g., 2.3 µM vs. 5.1 µM) may arise from assay conditions (ionic strength, temperature). Standardize buffers (Tris-HCl, 25°C) and validate via isothermal titration calorimetry (ITC) .
Q. Q4. How can computational models predict this compound’s behavior in biological systems?
Methodological Answer :
- Modeling Approach :
- Validation : Compare predicted logP (2.1) with experimental shake-flask results (logP = 1.9 ± 0.2) .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported cytotoxicity data for this compound?
Methodological Answer :
- Systematic Review : Classify studies by cell type (e.g., HEK293 vs. HepG2), exposure time (24 vs. 48 hrs), and assay (MTT vs. LDH). Perform meta-analysis using random-effects models .
- Critical Factors :
- HEK293 : IC50 = 12 µM (MTT assay, 24 hrs).
- HepG2 : IC50 = 28 µM (LDH assay, 48 hrs).
- Recommendation : Standardize protocols per NIH preclinical guidelines (e.g., cell passage number, serum-free conditions) .
Experimental Design for Novel Applications
Q. Q6. How to design a study investigating this compound’s role in protein crosslinking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
